

Technical Guide: (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate

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Compound of Interest

Compound Name: (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate

CAS No.: 3205-18-3

Cat. No.: B1609642

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Applications in Chiral Resolution, Stereochemical Assignment, and Chromatographic Benchmarking[1] Executive Summary

(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate (CAS: 3205-18-3) is a specialized chiral ester synthesized from (S)-1-phenylethanol and 3,5-dinitrobenzoic acid.[1] While structurally simple, it serves a critical role in the field of stereochemistry as a π -acidic probe molecule.[1]

Unlike chiral stationary phases (CSPs) where the selector is immobilized, this compound primarily functions as a derivatization agent and a standard analyte.[1] Its electron-deficient 3,5-dinitrobenzoyl (DNB) moiety makes it an ideal partner for forming charge-transfer complexes with electron-rich chiral selectors (such as naphthyl or anthryl groups).[1] This guide details its physicochemical properties, its synthesis, and its utility in determining absolute configuration and benchmarking Pirkle-type chiral columns.[1]

Physicochemical Profile & Molecular Architecture[1] [2]

The utility of **(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate** stems from its "push-pull" electronic structure.[1] The dinitrobenzoate group acts as a strong π -electron acceptor, while the phenylethyl group provides a chiral steric barrier.[1]

Key Physical Data[1][3]

Property	Value	Notes
Molecular Formula		
Molecular Weight	316.27 g/mol	
Melting Point	122–125 °C	Forms stable, yellow crystalline needles
Optical Rotation		Concentration in CHCl ₃
Electronic Character	-Acid (Electron Acceptor)	Due to two nitro groups on the benzene ring
Solubility	Soluble in CHCl ₃ , CH ₂ Cl ₂ Cl ₄ , Acetone	Limited solubility in Hexane/Water

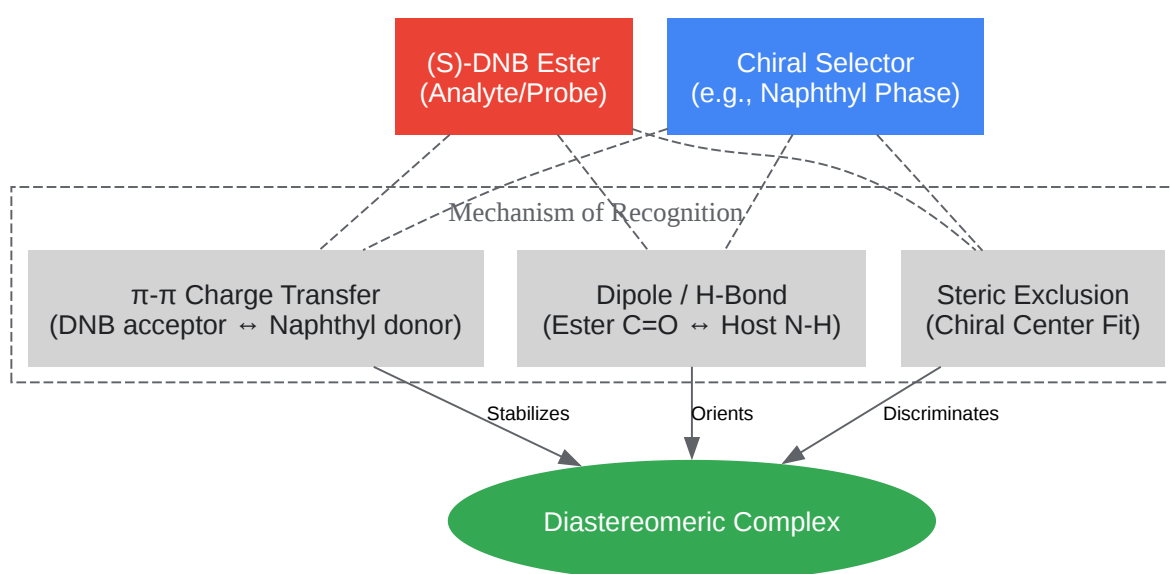
Structural Mechanism: The Pirkle Concept

This molecule is the classic substrate for "Pirkle-Concept" recognition.[1] It relies on a three-point interaction model to achieve chiral discrimination when interacting with a matching host (e.g., a chiral column or solvating agent).[1][2]

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Interaction: The electron-deficient DNB ring stacks with an electron-rich ring (e.g., naphthalene) on the host.[1]

- Hydrogen Bonding: The carbonyl oxygen of the ester can accept hydrogen bonds from amide donors on the host.[1]
- Steric Interlocking: The chiral center (methyl vs. phenyl group) dictates the spatial fit.[1]



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Figure 1: The three-point interaction model governing the recognition of **(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate** by electron-rich chiral selectors.[1]

Core Applications

Determination of Absolute Configuration (Crystallography)

One of the primary uses of the 3,5-dinitrobenzoate moiety is to convert liquid or oily chiral alcohols into solid, crystalline derivatives.

- Problem: Many chiral alcohols (like 1-phenylethanol) are oils at room temperature, making X-ray diffraction impossible.[1]
- Solution: Derivatization with 3,5-dinitrobenzoyl chloride yields the ester (the Topic compound).[1]
- Benefit: The heavy nitro groups and rigid aromatic rings promote lattice formation (crystallinity) and provide "heavy atoms" that assist in phase determination during X-ray analysis, allowing unambiguous assignment of the (S) or (R) configuration.[1]

Benchmarking Chiral Stationary Phases (CSPs)

In HPLC method development, this compound serves as a standard

-acidic probe.[1]

- Target Columns: It is used to test the selectivity () of -donor columns, such as Whelk-O 1, DNB-Leucine, or Naphthyl-alanine phases.[1]
- Workflow:
 - Inject racemic 1-phenylethyl 3,5-dinitrobenzoate.[1]
 - Measure retention times of enantiomers.[1]
 - Calculate the separation factor ().[1]
 - If the column has degraded (loss of -donor capability), the retention and values for this probe will decrease significantly.[1]

Kinetic Resolution Substrate

The compound is frequently used as a substrate in enzymatic kinetic resolution studies.[1]
Lipases (e.g., *Candida antarctica* lipase B) are screened for their ability to selectively hydrolyze the (R)-ester while leaving the (S)-ester intact (or vice versa), providing a route to optically pure alcohols.[1]

Experimental Protocols

Synthesis of (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate

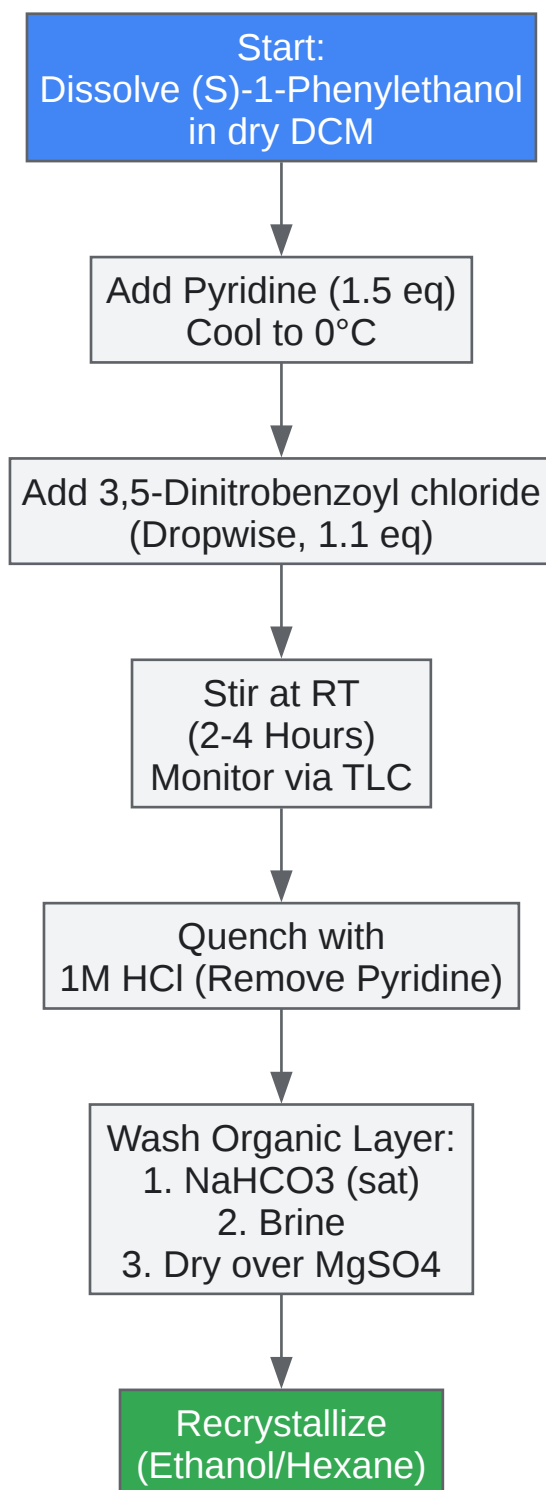
Objective: To synthesize the ester from (S)-1-phenylethanol for use as an analytical standard.

[1]

Reagents:

- (S)-(-)-1-Phenylethanol (1.0 equiv)[1]
- 3,5-Dinitrobenzoyl chloride (1.1 equiv)[1]
- Pyridine (dry, 1.5 equiv) or Triethylamine[1]
- Dichloromethane (DCM) (Solvent)[1]

Workflow:



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Figure 2: Step-by-step synthesis workflow for the esterification of chiral alcohols with DNB chloride.[1]

Detailed Procedure:

- Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of (S)-1-phenylethanol in 20 mL of anhydrous DCM. Add 15 mmol of pyridine.[1]
- Addition: Cool the solution to 0°C. Slowly add 11 mmol of 3,5-dinitrobenzoyl chloride (dissolved in minimal DCM) over 15 minutes to prevent exotherms.
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A precipitate (pyridinium hydrochloride) may form.[1]
- Workup: Dilute with 50 mL DCM. Wash successively with 1M HCl (2 x 30 mL) to remove excess pyridine, saturated NaHCO (to remove unreacted acid), and brine.
- Purification: Dry the organic phase over MgSO, filter, and concentrate in vacuo. Recrystallize the resulting yellow solid from hot ethanol or an ethanol/hexane mixture to yield **(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate**. [1]

Quality Control Parameters

When using this compound as a reference standard, ensure it meets these criteria:

Test	Acceptance Criteria	Method
Appearance	Pale yellow to cream needles	Visual
Purity (HPLC)	> 99.0%	UV at 254 nm
Enantiomeric Excess	> 99.5% ee	Chiral HPLC (e.g., Chiralcel OD-H)
1H NMR	Consistent structure	CDCl, look for downfield shift of methine proton (~6.2 ppm)

Safety & Handling

- Explosion Hazard: While the ester is stable, 3,5-dinitrobenzoyl chloride (the precursor) and polynitro compounds can be explosive if heated under confinement or subjected to shock.[1] Handle precursors with extreme care.[1]
- Toxicity: Dinitrobenzoates are potential skin sensitizers and irritants.[1] Use nitrile gloves and work in a fume hood.[1]
- Storage: Store at room temperature in a dry place. The ester linkage is stable, but avoid prolonged exposure to strong bases to prevent hydrolysis.[1]

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